molecular formula C11H9IN4O2 B10794704 3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide

3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide

Cat. No.: B10794704
M. Wt: 356.12 g/mol
InChI Key: WCCZXUPINLWQPL-UHFFFAOYSA-N
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Description

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly noted for its potential as an alpha5-inverse agonist, which makes it a promising candidate for the treatment of mnemonic damage .

Preparation Methods

The synthesis of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide involves several key stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield derivatives with different substituents at the 3- or 8-positions, while oxidation reactions may lead to the formation of oxides or other oxidized products .

Mechanism of Action

The mechanism of action of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide involves its binding to the benzodiazepine site on the GABA(A) receptor complex. This binding results in an inverse agonist effect, which can modulate the activity of the receptor and influence various physiological processes. The molecular targets and pathways involved include the GABA(A) receptor complex and its associated signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide stands out due to its high affinity for the benzodiazepine site on the GABA(A) receptor complex and its unique inverse agonist profile. Similar compounds include other pyrazolo[5,1-c][1,2,4]benzotriazine derivatives with different substituents at the 3- and 8-positions. These compounds may share some pharmacological properties but differ in their binding affinities and selectivity profiles .

Properties

Molecular Formula

C11H9IN4O2

Molecular Weight

356.12 g/mol

IUPAC Name

8-ethoxy-3-iodo-4-oxidopyrazolo[5,1-c][1,2,4]benzotriazin-4-ium

InChI

InChI=1S/C11H9IN4O2/c1-2-18-7-3-4-9-10(5-7)15-11(16(17)14-9)8(12)6-13-15/h3-6H,2H2,1H3

InChI Key

WCCZXUPINLWQPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=[N+](C3=C(C=NN23)I)[O-]

Origin of Product

United States

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